4-iodo-1-benzothiophene-2-carboxiMidaMide hydrochloride
Overview
Description
4-iodo-1-benzothiophene-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C9H8ClIN2S . It is also known as uPA Inhibitor .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiophene ring which is a sulfur-containing heterocycle, attached to an iodine atom and a carboximidamide group .Scientific Research Applications
Synthesis and Electrochemical Properties
- Electrochemical Behavior: The electrochemical properties of related compounds, such as methyl 3-iodo-1-benzothiophene-2-carboxylate, have been investigated using techniques like polarography and cyclic voltammetry. These studies reveal insights into the electron-chemical processes and reduction mechanisms of similar compounds (Rejňák et al., 2004).
Chemical Synthesis Techniques
- Regioselective Synthesis Methods: Techniques for the efficient regioselective synthesis of related structures, such as 3-Iodoindole N-carboximidamides, have been developed. These methods involve sequential aza-Wittig/iodine-induced cyclization, indicating the potential for similar approaches in the synthesis of 4-iodo-1-benzothiophene-2-carboximidamide hydrochloride (Nie, Duan, & Ding, 2012).
Structural and Crystallographic Studies
- Solid State Behavior: Studies on closely related N'-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamides reveal strong intramolecular hydrogen bonding and other intermolecular interactions. Such insights are essential for understanding the solid-state properties and potential applications of this compound (Boere et al., 2011).
Applications in Medicinal Chemistry
- Potential Biological Activities: Research into similar benzothiophene-based compounds, such as 1-benzothiophene-2-carboxylic acid, highlights their pharmacological activities and therapeutic effectiveness in treating various diseases. This implies potential medicinal or biological applications for this compound (Dugarte-Dugarte et al., 2021).
Novel Compounds and Transformations
- New Derivatives and Reactions: Research on the synthesis and reactions of benzothiophene derivatives leads to the discovery of new compounds and understanding of their chemical transformations. Such studies could provide insights into the reactivity and potential applications of this compound in various fields (Pokhodylo et al., 2010).
Pharmaceutical Research
- Biologically Active Derivatives: Investigations into azomethine derivatives of similar compounds suggest a range of pharmacological activities, including cytostatic and anti-inflammatory effects. These studies may hint at the potential of this compound in pharmaceutical research (Chiriapkin, Kodonidi, & Larsky, 2021).
Future Directions
Properties
IUPAC Name |
4-iodo-1-benzothiophene-2-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2S.ClH/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12;/h1-4H,(H3,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGFKADNXDPWBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(=N)N)C(=C1)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClIN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430901 | |
Record name | uPA Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149732-36-5 | |
Record name | 4-Iodine-benzo(b)thiophene-2-carboxamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149732365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | uPA Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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